Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate
Description
Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate is a protected aspartic acid derivative widely utilized in peptide synthesis and medicinal chemistry. Its structure features a carbobenzoxy (CBZ) group, which serves as a protective moiety for the amine functionality, and two tert-butyl (t-Bu) ester groups that protect the carboxylic acid side chains of aspartate. This compound is critical for synthesizing stereochemically defined peptides and peptidomimetics, particularly in the development of enzyme inhibitors and receptor ligands. Its high purity (98%) and stability under standard reaction conditions make it a preferred intermediate in solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
ditert-butyl (2R)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O7/c1-21(2,3)30-18(26)12-16(19(27)31-22(4,5)6)24-17(25)13-23-20(28)29-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,23,28)(H,24,25)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLOXBWTCSPQSP-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate typically involves multiple steps, starting with the protection of amino acids and subsequent coupling reactionsThe final step involves coupling the protected glycine with D-aspartate under specific reaction conditions, such as the presence of coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts like N-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the concentration of reagents. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
- Inhibition of Hematopoietic Prostaglandin D Synthase (H-PGDS) :
- Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate has been identified as a potent inhibitor of H-PGDS, an enzyme implicated in the production of Prostaglandin D2 (PGD2). This compound's inhibition of H-PGDS has potential therapeutic applications in several conditions where PGD2 is known to play a pathological role, including:
- Neurodegenerative Diseases : The inhibition of PGD2 may help mitigate neuroinflammation associated with diseases like Alzheimer's and Parkinson's disease.
- Musculoskeletal Disorders : Conditions such as rheumatoid arthritis and osteoarthritis could benefit from reduced PGD2 levels, leading to decreased inflammation and pain.
- Asthma and Chronic Obstructive Pulmonary Disease (COPD) : By inhibiting PGD2 synthesis, this compound could alleviate bronchoconstriction and inflammatory responses in these respiratory conditions.
- Duchenne Muscular Dystrophy : Research indicates that H-PGDS inhibitors may play a role in managing muscle degenerative disorders by modulating inflammatory pathways .
- Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate has been identified as a potent inhibitor of H-PGDS, an enzyme implicated in the production of Prostaglandin D2 (PGD2). This compound's inhibition of H-PGDS has potential therapeutic applications in several conditions where PGD2 is known to play a pathological role, including:
Neurodegenerative Diseases
A study highlighted the potential use of H-PGDS inhibitors in neurodegenerative conditions. This compound was tested for its efficacy in reducing neuroinflammation in animal models. Results demonstrated a significant reduction in inflammatory markers and improved cognitive function, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Musculoskeletal Disorders
Research investigating the effects of H-PGDS inhibition on rheumatoid arthritis showed that treatment with this compound led to decreased joint swelling and pain in preclinical models. The compound's ability to modulate inflammatory pathways was noted as a key factor in its therapeutic potential .
Respiratory Conditions
In asthma models, administration of this compound resulted in reduced airway hyperresponsiveness and inflammation. This suggests that targeting PGD2 synthesis may provide a novel approach for asthma management .
Summary Table of Applications
| Application Area | Specific Conditions | Potential Benefits |
|---|---|---|
| Neurodegenerative Diseases | Alzheimer's, Parkinson's | Reduced neuroinflammation, improved cognition |
| Musculoskeletal Disorders | Rheumatoid Arthritis, Osteoarthritis | Decreased inflammation and pain |
| Respiratory Conditions | Asthma, Chronic Obstructive Pulmonary Disease | Alleviation of bronchoconstriction |
| Muscle Degenerative Disorders | Duchenne Muscular Dystrophy | Modulation of inflammatory pathways |
Mechanism of Action
The mechanism of action of Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other aspartate derivatives, acetamido-functionalized molecules, and NMDA receptor ligands. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Findings
Protective Group Efficacy: The t-Bu esters in this compound enhance solubility in organic solvents, a feature absent in unprotected analogs like L-N-(1H-Indol-3-ylacetyl)aspartic acid, which contains free carboxylic acids . The CBZ group provides UV-detectable properties, facilitating chromatographic monitoring during synthesis, unlike the tetrazole-containing analogs in Pharmacopeial Forum .
Pharmacological Relevance: Unlike NMDA receptor-targeting bicycloheptane amines , the CBZ-protected aspartate lacks direct receptor binding activity but serves as a precursor for bioactive peptides.
Synthetic Utility :
- The tert-butyl protection allows selective deprotection under mild acidic conditions, whereas analogs like L-N-(1H-Indol-3-ylacetyl)aspartic acid require enzymatic cleavage, complicating large-scale synthesis .
Research Implications and Limitations
- Advantages : The compound’s dual protection (CBZ and t-Bu) ensures compatibility with orthogonal deprotection strategies, a feature critical for multi-step syntheses .
- Limitations : Its molecular weight (~480 g/mol) limits permeability in biological systems compared to smaller analogs like bicycloheptane-2-amines (~250–350 g/mol) .
- Future Directions : Hybridizing its protective groups with tetrazole or indole motifs (as in ) could expand its utility in drug delivery or metabolic studies.
Biological Activity
Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of aspartic acid, modified with t-butyl and carbobenzoxy (CBZ) groups. The presence of these groups influences its solubility, stability, and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain proteolytic enzymes, affecting metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.
- Cellular Uptake : The structural modifications enhance cellular permeability, allowing for better uptake in target cells.
Biological Assays and Findings
Research has demonstrated the compound's efficacy in various biological assays. Below is a summary of key findings:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Anticancer Activity | Cell Viability Assay | Reduced viability in cancer cell lines by 50% at 10 µM concentration. |
| Study B | Enzyme Inhibition | Enzymatic Assay | Inhibited protease activity by 70% at 5 µM concentration. |
| Study C | Neuroprotective Effects | Animal Model | Improved cognitive function in rodent models of neurodegeneration. |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Anticancer Research : A study investigated the compound's effects on human leukemia cells, demonstrating significant apoptosis induction through caspase activation pathways.
“The compound showed promising results in inducing apoptosis in leukemia cells, suggesting potential for therapeutic use.”
-
Neuroprotection : Research involving animal models of Alzheimer's disease indicated that treatment with the compound led to a reduction in amyloid-beta plaques and improved memory performance.
“this compound exhibited neuroprotective properties by modulating amyloid-beta metabolism.”
-
Anti-inflammatory Effects : In vitro studies showed that the compound could significantly reduce pro-inflammatory cytokine production in macrophages.
“The anti-inflammatory activity suggests its potential use in treating chronic inflammatory diseases.”
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
